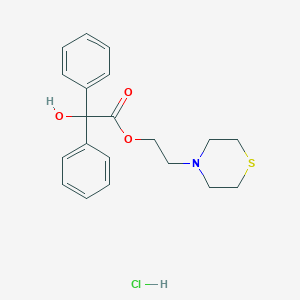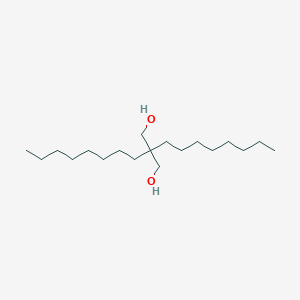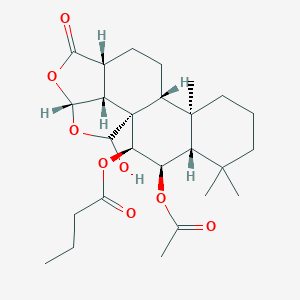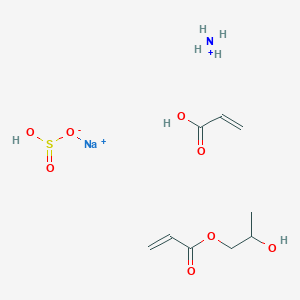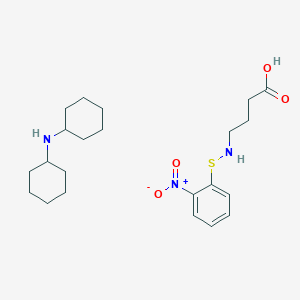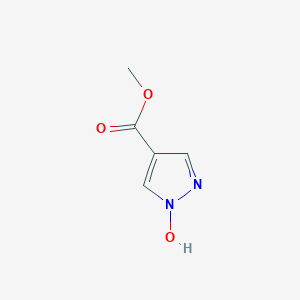
Methyl 1-hydroxypyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxypyrazole-4-carboxylate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHP is a pyrazole derivative that is widely used in organic synthesis as a building block for the preparation of various molecules.
Mecanismo De Acción
The mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate is not well understood. However, it is believed that Methyl 1-hydroxypyrazole-4-carboxylate acts as a nucleophile and undergoes various reactions, including nucleophilic addition and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-hydroxypyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 1-hydroxypyrazole-4-carboxylate can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation pathway. Methyl 1-hydroxypyrazole-4-carboxylate has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups.
Direcciones Futuras
There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate. One direction is to explore the potential of Methyl 1-hydroxypyrazole-4-carboxylate as a building block for the preparation of novel bioactive molecules with improved pharmacological properties. Another direction is to investigate the mechanism of action of Methyl 1-hydroxypyrazole-4-carboxylate and its potential as a therapeutic agent for various diseases. Additionally, the use of Methyl 1-hydroxypyrazole-4-carboxylate as a ligand for the preparation of MOFs and its potential applications in material science can also be explored.
Conclusion
Methyl 1-hydroxypyrazole-4-carboxylate is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in drug discovery, organic synthesis, and material science. Methyl 1-hydroxypyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 1-hydroxypyrazole-4-carboxylate has some limitations, including its limited solubility in water and its potential to undergo side reactions in the presence of certain functional groups. There are several future directions for the research on Methyl 1-hydroxypyrazole-4-carboxylate, including the exploration of its potential as a therapeutic agent for various diseases and its use as a ligand for the preparation of MOFs.
Aplicaciones Científicas De Investigación
Methyl 1-hydroxypyrazole-4-carboxylate has been extensively used in various scientific research applications, including drug discovery, organic synthesis, and material science. In drug discovery, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a building block for the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antiviral agents. In organic synthesis, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a precursor for the preparation of various heterocyclic compounds. In material science, Methyl 1-hydroxypyrazole-4-carboxylate has been used as a ligand for the preparation of metal-organic frameworks (MOFs).
Propiedades
Número CAS |
108435-77-4 |
|---|---|
Nombre del producto |
Methyl 1-hydroxypyrazole-4-carboxylate |
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
methyl 1-hydroxypyrazole-4-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3 |
Clave InChI |
BKWFDOOYHLFIMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=C1)O |
SMILES canónico |
COC(=O)C1=CN(N=C1)O |
Sinónimos |
1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

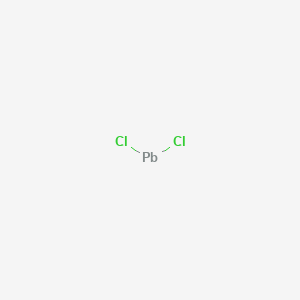
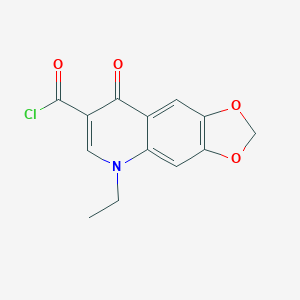
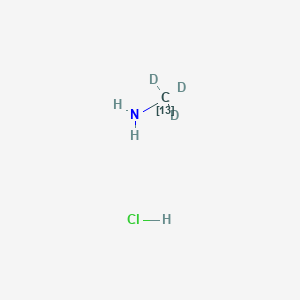
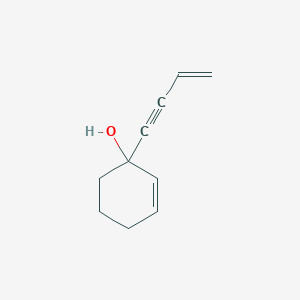
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
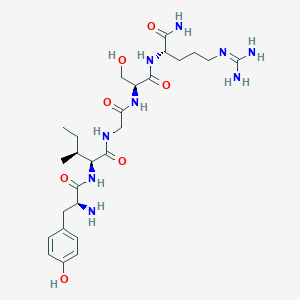
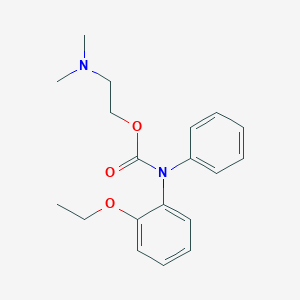
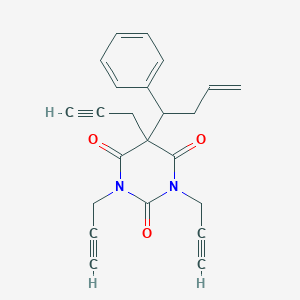
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
